BenchChemオンラインストアへようこそ!

4-(3-Bromothiophen-2-yl)butan-2-amine

Palladium-catalyzed amination Buchwald-Hartwig coupling Thiophene C-N bond formation

4-(3-Bromothiophen-2-yl)butan-2-amine (CAS 1305487-18-6, molecular formula C₈H₁₂BrNS, MW 234.16 g/mol) is a secondary amine featuring a 3-bromothiophene ring linked at the 2-position to a butan-2-amine chain. The compound belongs to the broader class of 2-aminothiophene derivatives, a recognized privileged scaffold in medicinal chemistry with documented antimicrobial, anticancer, and kinase-modulatory activities.

Molecular Formula C8H12BrNS
Molecular Weight 234.16 g/mol
Cat. No. B15312671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Bromothiophen-2-yl)butan-2-amine
Molecular FormulaC8H12BrNS
Molecular Weight234.16 g/mol
Structural Identifiers
SMILESCC(CCC1=C(C=CS1)Br)N
InChIInChI=1S/C8H12BrNS/c1-6(10)2-3-8-7(9)4-5-11-8/h4-6H,2-3,10H2,1H3
InChIKeyPBCJKFWJAUNQSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Bromothiophen-2-yl)butan-2-amine (CAS 1305487-18-6): Structural Identity and Core Characteristics for Research Procurement


4-(3-Bromothiophen-2-yl)butan-2-amine (CAS 1305487-18-6, molecular formula C₈H₁₂BrNS, MW 234.16 g/mol) is a secondary amine featuring a 3-bromothiophene ring linked at the 2-position to a butan-2-amine chain . The compound belongs to the broader class of 2-aminothiophene derivatives, a recognized privileged scaffold in medicinal chemistry with documented antimicrobial, anticancer, and kinase-modulatory activities . Its defining structural features — the 3-bromo substitution on the thiophene ring and the branched secondary amine — distinguish it from positional isomers and non-halogenated analogs, offering distinct physicochemical properties including a computed LogP of 2.79 and topological polar surface area (TPSA) of 26.02 Ų . The compound is commercially available for research use at purities of 97–98% from multiple suppliers .

Why 4-(3-Bromothiophen-2-yl)butan-2-amine Cannot Be Interchanged with Close Structural Analogs: A Procurement-Risk Perspective


Generic substitution among bromothiophene-butanamine isomers introduces quantifiable risk in both synthetic and biological contexts. The 3-bromo regiochemistry on the thiophene ring dictates distinct reactivity in palladium-catalyzed cross-coupling reactions compared to the 4-bromo isomer, with documented differential outcomes in C–N bond-forming amination reactions . Furthermore, the butan-2-amine (branched secondary amine) versus butan-1-amine (linear primary amine) connectivity alters key computed descriptors: the target compound exhibits a TPSA of 26.02 Ų versus 54.3 Ų for the primary amine isomer, a nearly 2.1-fold difference that directly impacts predicted membrane permeability and pharmacokinetic behavior [1]. The bromine atom itself contributes approximately 78.9 g/mol additional mass and an estimated LogP increase of ~1.0–1.5 units compared to the non-brominated analog 4-(thiophen-3-yl)butan-2-amine (MW 155.26, C₈H₁₃NS) . These differences are non-trivial; selecting an incorrect positional or halogen analog will invalidate structure-activity relationship (SAR) interpretations and may render downstream synthetic routes inoperative. The quantitative evidence below provides the specific differentiation data required for informed procurement decisions.

Quantitative Differentiation Evidence: 4-(3-Bromothiophen-2-yl)butan-2-amine Versus Closest Analogs


Bromine Regiochemistry: 3-Bromo Substitution Offers Distinct Cross-Coupling Reactivity Compared to 4-Bromo and 2-Bromo Thiophene Analogs

The 3-bromothiophene core of the target compound participates in palladium-catalyzed Buchwald-Hartwig C–N coupling with distinct reactivity profiles compared to 2-bromo and 4-bromo thiophene regioisomers. Research by Begouin et al. demonstrated that polysubstituted 2- and 3-bromothiophenes undergo successful amination under mild conditions (Cs₂CO₃, Pd catalyst), but the reaction yields and optimal catalyst loadings differ based on bromine position and substitution pattern . The HAL thesis by Brugier (tel-01748993) specifically investigated differential reactivity of 2- and 3-bromothiophene derivatives in palladium-catalyzed cross-coupling, confirming that 3-bromothiophene substrates exhibit distinct oxidative addition kinetics versus 2-bromo isomers due to differences in electron density at the C–Br bond [1]. While direct head-to-head coupling yield data for 3-Br versus 4-Br butan-2-amine derivatives are not available in the public domain, the class-level evidence establishes that bromine position is a reactivity-determining variable that cannot be assumed equivalent across regioisomers.

Palladium-catalyzed amination Buchwald-Hartwig coupling Thiophene C-N bond formation

Amine Connectivity: Branched Secondary Amine (butan-2-amine) Confers Lower Computed TPSA Versus Linear Primary Amine Isomer

The target compound, 4-(3-bromothiophen-2-yl)butan-2-amine, features a branched secondary amine at the 2-position of the butyl chain. This connectivity yields a computed TPSA of 26.02 Ų . In contrast, the primary amine positional isomer 1-(3-bromothiophen-2-yl)butan-2-amine exhibits a computed TPSA of 54.3 Ų (PubChem CID 62599911) [1], representing a 2.09-fold higher polar surface area. In drug design, TPSA values below 60 Ų are generally associated with favorable passive membrane permeability, while values above 90 Ų predict poor oral absorption. The lower TPSA of the target compound relative to its primary amine isomer suggests superior predicted membrane permeability, a critical factor for CNS-targeted probe development where TPSA < 60–70 Ų is a common selection filter [2]. Both compounds share identical molecular formula (C₈H₁₂BrNS, MW 234.16), making the TPSA difference attributable solely to amine connectivity and its effect on hydrogen-bonding topology.

Topological polar surface area Membrane permeability prediction Blood-brain barrier penetration

Halogen-Dependent Molecular Recognition: Bromine Presence Enables Key Non-Covalent Interactions Absent in Non-Halogenated Analogs

The bromine atom at the 3-position of the thiophene ring provides a polarizable halogen capable of participating in halogen bonding (C–Br···O/N) with biological targets, a recognition element entirely absent in the non-halogenated analog 4-(thiophen-3-yl)butan-2-amine (CAS 303070-16-8, MW 155.26, C₈H₁₃NS). In structure-activity relationship (SAR) studies of 2-aminothiophene derivatives, the presence of halogen substituents was demonstrated to significantly increase antifungal activity; Schiff base derivatives bearing halogenated thiophene rings outperformed the reference drug fluconazole in several cases [1]. The molecular weight increase from 155.26 to 234.16 g/mol (+78.9 Da, +50.8%) and the LogP increase (estimated ~1.0–1.5 LogP units based on 2-bromothiophene LogP 2.75 versus thiophene LogP ~1.8) further differentiate the brominated compound in terms of lipophilicity-driven partitioning behavior . Additionally, the C–Br bond serves as a versatile synthetic handle for downstream diversification via Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions, functionality not available in the non-halogenated analog [2].

Halogen bonding Structure-activity relationship Antifungal SAR

Chiral Center at Butan-2-amine Carbon: Racemic Versus Enantiopure (2S) Form Availability

The target compound 4-(3-bromothiophen-2-yl)butan-2-amine (CAS 1305487-18-6) is supplied as the racemic mixture, containing both (R)- and (S)-enantiomers at the butan-2-amine chiral carbon. A separately catalogued enantiopure form, (2S)-4-(3-bromothiophen-2-yl)butan-2-amine (CAS 2227736-52-7), is available for research requiring stereochemically defined material . The computed molecular descriptors (MW 234.16, LogP 2.7904, TPSA 26.02) are identical between the racemate and the (2S)-enantiomer, as these properties are stereochemistry-independent. However, for biological target engagement — particularly with chiral binding sites such as aminergic GPCRs, transporters, or kinases — the enantiopure form may exhibit differential potency, selectivity, or off-target profiles compared to the racemate. Users engaged in enantioselective SAR campaigns or those requiring defined stereochemistry for crystallography or in vivo studies should use CAS 2227736-52-7 rather than CAS 1305487-18-6 .

Stereochemistry Enantioselective synthesis Chiral resolution

Purity and Storage Specifications: Vendor-Validated 97–98% Purity with Defined Cold Storage Requirements

The target compound is commercially available with documented purity specifications: AKSci supplies the compound at minimum 97% purity (Catalog 7611EK) with long-term storage recommended in a cool, dry place . Leyan offers 98% purity (Product No. 1347195) , and Chemscene supplies at 98% purity (Cat. No. CS-0276525) with storage specified as sealed in dry conditions at 2–8°C . The 4-bromo regioisomer 4-(4-bromothiophen-2-yl)butan-2-amine (CAS 1247073-69-3) is available at ≥98% purity with identical storage recommendations (sealed, dry, 2–8°C) , indicating that purity and storage are not differentiating factors between the 3-Br and 4-Br regioisomers. The primary amine isomer 4-(3-bromothiophen-2-yl)butan-1-amine (CAS 1341562-18-2) has less widely documented purity specifications in the public domain . Users should request Certificates of Analysis (CoA) for lot-specific purity verification, particularly for the less common positional isomers.

Quality control Research chemical procurement Storage stability

Evidence-Backed Application Scenarios for 4-(3-Bromothiophen-2-yl)butan-2-amine in Research and Industrial Sourcing


Medicinal Chemistry: CNS-Penetrant Lead Optimization Leveraging Favorable TPSA Profile

The computed TPSA of 26.02 Ų for 4-(3-bromothiophen-2-yl)butan-2-amine falls well below the CNS drug-likeness threshold of 60–70 Ų , positioning this compound as a rationally selected scaffold for blood-brain barrier penetrant probe development. Compared to the primary amine isomer (TPSA 54.3 Ų), the target compound offers superior predicted passive permeability. Medicinal chemists developing CNS-targeted kinase inhibitors, GPCR ligands, or transporter modulators should prioritize this specific connectivity when membrane penetration is a design requirement. The 3-bromo substituent further provides a synthetic handle for late-stage diversification via Suzuki-Miyaura coupling to explore SAR around the thiophene ring [1].

Synthetic Chemistry: Palladium-Catalyzed Diversification via C–Br Cross-Coupling Handle

The C–Br bond at the 3-position of the thiophene ring enables palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura, Heck) for controlled molecular diversification. Research has established that 3-bromothiophene derivatives participate effectively in C–N bond-forming amination under mild conditions (Cs₂CO₃, Pd catalyst) . The butan-2-amine side chain, being a secondary amine, can itself participate in further N-arylation or N-alkylation, offering orthogonal functionalization routes. This dual reactivity — electrophilic at C–Br and nucleophilic at the amine — is not available in the non-halogenated analog . Synthetic groups should select this compound when designing modular building block libraries requiring sequential or orthogonal coupling steps.

Structure-Activity Relationship (SAR) Studies: Halogen Bonding and Lipophilicity Optimization

The 3-bromo substituent enables halogen bonding interactions (C–Br···O/N) with protein targets, a recognition element absent in non-halogenated thiophene analogs [2]. The LogP of 2.79 positions this compound in a lipophilicity range suitable for oral bioavailability optimization (Lipinski-compliant LogP ≤ 5). SAR programs investigating halogen-dependent potency enhancements in 2-aminothiophene series can use this compound as a brominated probe, with the demonstrated class-level finding that halogen substitution increases antifungal and anticancer activity in related scaffolds [3]. The availability of the (2S)-enantiopure form (CAS 2227736-52-7) further enables stereochemical SAR exploration .

Chemical Biology Tool Compound Development: Defined Purity and Storage for Reproducible Assay Results

With vendor-validated purity of 97–98% and defined storage at 2–8°C in sealed dry conditions, this compound meets the quality requirements for chemical biology tool compound use. The documented purity specifications from multiple independent suppliers reduce the risk of lot-to-lot variability that can confound biological assay interpretation. Researchers developing fluorescence polarization, TR-FRET, or cellular thermal shift assays (CETSA) should select this compound with its transparent quality documentation over less well-characterized positional isomers such as the butan-1-amine analog, for which purity data are sparse in the public domain . Batch-specific Certificates of Analysis should be requested and archived alongside experimental data for publication-quality reproducibility.

Quote Request

Request a Quote for 4-(3-Bromothiophen-2-yl)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.